molecular formula C15H14N2O4S B2428439 N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 515841-90-4

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B2428439
CAS No.: 515841-90-4
M. Wt: 318.35
InChI Key: NTJBOVIYXIHTLP-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that features a thiazole ring and a benzodioxine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Scientific Research Applications

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets:

Properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S/c1-8-13(9(2)18)22-15(16-8)17-14(19)12-7-20-10-5-3-4-6-11(10)21-12/h3-6,12H,7H2,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTJBOVIYXIHTLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2COC3=CC=CC=C3O2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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